molecular formula C8H12F3N3 B2788364 2-Methyl-3-[4-(trifluoromethyl)-1h-pyrazol-1-yl]propan-1-amine CAS No. 1343397-91-0

2-Methyl-3-[4-(trifluoromethyl)-1h-pyrazol-1-yl]propan-1-amine

Cat. No.: B2788364
CAS No.: 1343397-91-0
M. Wt: 207.2
InChI Key: IUSZBSGUGNBXLM-UHFFFAOYSA-N
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Description

2-Methyl-3-[4-(trifluoromethyl)-1h-pyrazol-1-yl]propan-1-amine is a heterocyclic compound that contains a pyrazole ring substituted with a trifluoromethyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-3-[4-(trifluoromethyl)-1h-pyrazol-1-yl]propan-1-amine typically involves the reaction of 2-methyl-3-bromopropan-1-amine with 4-(trifluoromethyl)pyrazole under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product can be achieved through techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-3-[4-(trifluoromethyl)-1h-pyrazol-1-yl]propan-1-amine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Methyl-3-[4-(trifluoromethyl)-1h-pyrazol-1-yl]propan-1-amine has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-3-[4-(trifluoromethyl)-1h-pyrazol-1-yl]propan-1-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and lipophilicity, making it a valuable compound for various applications .

Properties

IUPAC Name

2-methyl-3-[4-(trifluoromethyl)pyrazol-1-yl]propan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12F3N3/c1-6(2-12)4-14-5-7(3-13-14)8(9,10)11/h3,5-6H,2,4,12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUSZBSGUGNBXLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN)CN1C=C(C=N1)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12F3N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1343397-91-0
Record name 2-methyl-3-[4-(trifluoromethyl)-1H-pyrazol-1-yl]propan-1-amine
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